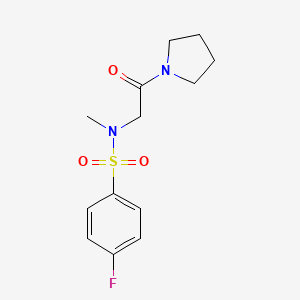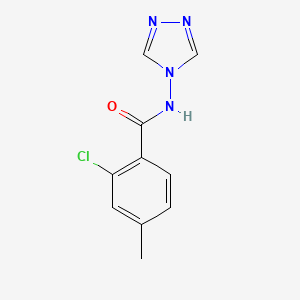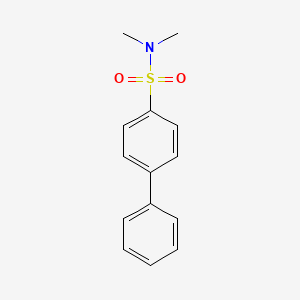![molecular formula C15H10N4O2S2 B5864425 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles and benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with 2-chloromethyl-1H-benzimidazole under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group may play a role in generating reactive oxygen species, leading to oxidative stress in target cells.
類似化合物との比較
Similar Compounds
2-{[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid group instead of a nitro group.
2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Similar structure with a methyl group on the benzimidazole ring.
Uniqueness
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-nitro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S2/c20-19(21)9-5-6-12-13(7-9)23-15(18-12)22-8-14-16-10-3-1-2-4-11(10)17-14/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOBFZKXCEMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)

![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)
![1-(2-chlorophenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B5864368.png)

![11,11-dimethyl-4-methylsulfanyl-6-morpholin-4-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B5864387.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B5864429.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

